Cardenolid B-1

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cardenolides like Cardenolide B-1 involves complex chemical processes, starting from basic steroid or non-steroid precursors. Groszek et al. (1989) demonstrated a representative synthesis process for a cardenolide, emphasizing the key steps such as hydroxylation, oxidative intramolecular formation, and regio- and stereoselective opening of rings, which are crucial for constructing the unique cardenolide structure (Groszek, Kurek-Tyrlik, & Wicha, 1989). Similar synthetic strategies are employed for Cardenolide B-1, focusing on building the core structure characteristic of cardenolides.

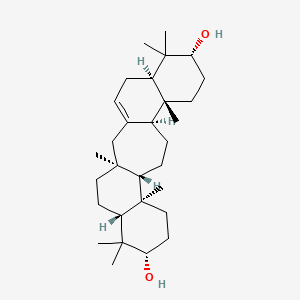

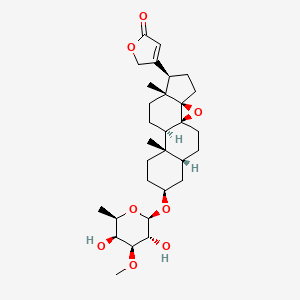

Molecular Structure Analysis

The molecular structure of Cardenolide B-1 is defined by its cardenolide skeleton, which distinguishes it from ordinary steroids. This structure includes a specific arrangement of rings, hydroxyl groups, and a butenolide moiety. Bai et al. (2010) isolated Cardenolide B-1 from Nerium oleander, detailing its structural identification based on spectroscopic data, highlighting the cardenolide’s unique structural features (Bai et al., 2010).

Chemical Reactions and Properties

Cardenolides like Cardenolide B-1 undergo specific chemical reactions that reflect their functional groups' reactivity, such as the butenolide ring and hydroxy groups. These reactions include oxidation, reduction, and glycosylation, which are pivotal for modifying the cardenolide’s structure and its biological activity. The synthesis pathways often involve steps like Wittig-Horner olefination and glycosylation for constructing the glycoside moiety, as seen in the synthesis of related cardenolides (Jordi Mestre et al., 2017).

Physical Properties Analysis

The physical properties of Cardenolide B-1, such as solubility, melting point, and optical activity, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its interaction with biological membranes and enzymes. However, specific details on the physical properties of Cardenolide B-1 require further research.

Chemical Properties Analysis

Cardenolide B-1’s chemical properties, including reactivity towards various chemical agents and stability under different conditions, are crucial for its biological activity. The presence of the butenolide ring, hydroxyl groups, and the specific stereochemistry of Cardenolide B-1 plays a significant role in its binding to enzymes like Na⁺/K⁺-ATPase, which is central to its biological effects. The synthesis and characterization of cardenolide derivatives, as discussed by Petersen et al. (1977), provide insights into the chemical behavior and modification possibilities of cardenolides (Petersen, Flasch, & Heinz, 1977).

Wissenschaftliche Forschungsanwendungen

Mollussizide Aktivität

Cardenolid-Extrakte wurden als mollussizid wirksam befunden. In einer Studie wurden zwei Cardenolid-Extrakte aus Adenium arabicum und einer aus Calotropis procera gegen die schädliche Landschnecke Monacha cantiana untersucht {svg_1}. Die Pflanzenextrakte erwiesen sich als giftiger als Methomyl, einem häufig verwendeten Pestizid {svg_2}. Dies deutet darauf hin, dass Cardenolide zur Bekämpfung von Landschnecken oder zur Entwicklung neuer, effektiver und umweltfreundlicher Mollussizide eingesetzt werden könnten {svg_3}.

Biosynthese von Pflanzensteroiden

Cardenolide spielen eine entscheidende Rolle bei der Biosynthese von Pflanzensteroiden. Forscher haben zwei Enzyme aus der CYP87A-Familie als Schlüsselenzyme identifiziert, die die Bildung von Pregnenolon katalysieren, dem Vorläufer für die Biosynthese von Pflanzensteroiden {svg_4}. Diese Entdeckung könnte zur Entwicklung von Plattformen für die kostengünstige und nachhaltige Produktion von hochwertigen Steroidverbindungen für medizinische Zwecke beitragen {svg_5}.

Medizinische Behandlung von Herzerkrankungen

Cardenolide wurden in der medizinischen Behandlung von Herzerkrankungen eingesetzt. Sie haben eine direkte Wirkung auf den Herzmuskel und wurden zur Behandlung von Herzinsuffizienz oder Arrhythmien eingesetzt {svg_6}. Die Entdeckung der biosynthetischen Pfade dieser Steroidmoleküle in Pflanzen könnte zur Entwicklung effektiverer Behandlungen für Herzerkrankungen führen {svg_7}.

Behandlung verschiedener Krebsarten

Neben ihrer Wirkung auf das Herz wurden Cardenolide in den letzten Jahren mit großem Erfolg zur Behandlung verschiedener Krebsarten eingesetzt {svg_8}. Das Verständnis, wie Pflanzen diese hochkomplexen Moleküle synthetisieren, könnte zur Entwicklung effektiverer Krebsbehandlungen führen {svg_9}.

Schutz vor Parasiten

Cardenolide schützen Monarchfalter vor Parasiten. Eine Studie bestätigte, dass eine Mischung aus vier Cardenoliden die Parasiteninfektion deutlich reduzierte {svg_10}.

Schädlingsbekämpfung

Cardenolide könnten potenziell in der Schädlingsbekämpfung eingesetzt werden. Wie bereits erwähnt, wurden sie als mollussizid wirksam befunden {svg_11}. Dies deutet darauf hin, dass sie auch zur Bekämpfung anderer Schädlinge eingesetzt werden könnten.

Wirkmechanismus

Target of Action

Cardenolide B-1, like other cardenolides, primarily targets the Na+/K±ATPase enzyme . This enzyme is responsible for maintaining the sodium and potassium ion gradients across cell membranes . It has also been suggested that the nucleolus and c-Myc could be potential targets of cardenolide-mediated antitumor activity .

Mode of Action

Cardenolides are known to inhibit the activity of Na+/K±ATPase . They act as highly specific allosteric inhibitors of this enzyme . The interaction of Cardenolide B-1 with its targets leads to changes in the cellular ion balance, which can have various downstream effects .

Biochemical Pathways

Cardenolide B-1 affects the biochemical pathways related to the function of Na+/K±ATPase and potentially the nucleolar structure and c-Myc expression . The biosynthesis of cardenolides, including Cardenolide B-1, involves pregnane derivatives (pregnenolone or progesterone) that are derived from either cholesterol or phytosterols (for example, β-sitosterol) . Two cytochrome P450, family 87, subfamily A (CYP87A) enzymes act on both cholesterol and phytosterols to form pregnenolone, the first committed step in cardenolide biosynthesis .

Pharmacokinetics

It is known that cardenolides, in general, have a narrow therapeutic window . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cardenolide B-1 and their impact on its bioavailability.

Result of Action

The primary result of Cardenolide B-1’s action is the disruption of the sodium and potassium ion balance across cell membranes due to the inhibition of Na+/K±ATPase . This can lead to various cellular effects, including potential antitumor activity . In the context of cancer, it has been suggested that cardenolides can disorganize nucleolar structure and function, impair cyclin-dependent kinase and c-Myc expression, and disrupt cancer cell-specific perinucleolar bodies .

Action Environment

The action of Cardenolide B-1 can be influenced by various environmental factors. For instance, the production of cardenolides in plants is subject to natural selection by herbivores and can be impacted by both biotic and abiotic environmental factors . .

Eigenschaften

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZPCWNXFYPMNP-QMBFAAFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

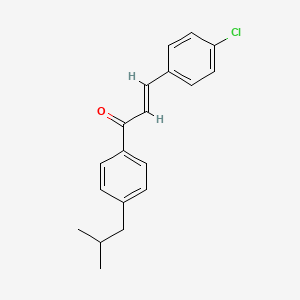

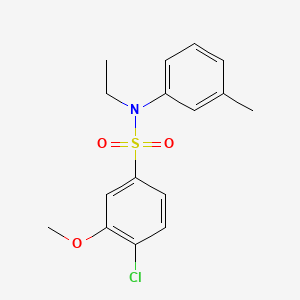

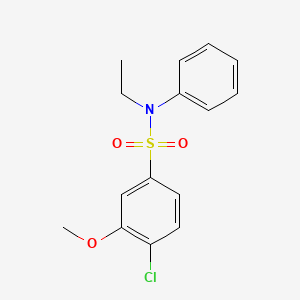

Feasible Synthetic Routes

Q & A

Q1: What is Cardenolide B-1 and where is it found?

A1: Cardenolide B-1 (1) is a novel cardenolide monoglycoside discovered in the methanol extract of Nerium oleander stems and twigs []. This compound, along with another new cardenolide (Cardenolide B-2) and the previously uncharacterized natural compound oleagenin, were isolated and their structures elucidated using spectroscopic data [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.